REACTION_CXSMILES
|
[Mg].II.[F:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]Cl.CN(C)[C:15]([CH:17]1[CH2:19][CH2:18]1)=[O:16]>O1CCCC1.C(OCC)C>[F:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][C:15]([CH:17]1[CH2:19][CH2:18]1)=[O:16]
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
47.8 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1CC1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (160 ml, 1:1)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
is added dropwise to the mixture
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(CC(=O)C2CC2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |